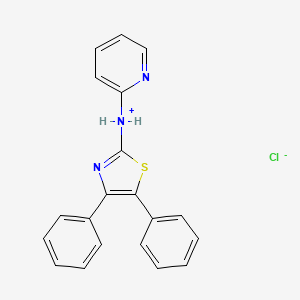
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an aminium chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine and aminium chloride groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the pyridine and aminium chloride functionalities.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aminium chloride group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in binding interactions, while the aminium chloride group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
4,5-diphenyl-1,3-thiazole: Shares the thiazole core but lacks the pyridine and aminium chloride groups.
2-aminopyridine: Contains the pyridine ring and amine group but lacks the thiazole ring.
Thiazole derivatives: Various thiazole-based compounds with different substituents.
Uniqueness: N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is unique due to the combination of the thiazole and pyridine rings with the aminium chloride group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
属性
分子式 |
C20H16ClN3S |
|---|---|
分子量 |
365.9 g/mol |
IUPAC 名称 |
(4,5-diphenyl-1,3-thiazol-2-yl)-pyridin-2-ylazanium;chloride |
InChI |
InChI=1S/C20H15N3S.ClH/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)24-20(23-18)22-17-13-7-8-14-21-17;/h1-14H,(H,21,22,23);1H |
InChI 键 |
XYGLTMSXXDLFRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)[NH2+]C3=CC=CC=N3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















